REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[N:17]=[CH:16][N:15]=[C:14]2[C:10]=1[NH:11][CH:12]=[N:13]2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH3:24][O:25][C:26](=[O:29])[CH2:27]Br>CN(C=O)C.C(O)CCC.C(O)(=O)C.O>[CH2:1]([O:8][C:9]1[N:17]=[CH:16][N:15]=[C:14]2[C:10]=1[N:11]=[CH:12][N:13]2[CH2:27][C:26]([O:25][CH3:24])=[O:29])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2.3,6.7.8|
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Name
|
|
Quantity
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4.18 g
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Type
|
reactant
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Smiles
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C(C1=CC=CC=C1)OC1=C2NC=NC2=NC=N1
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Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
100 mL
|
Type
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solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
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1.93 mL
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Type
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reactant
|
Smiles
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COC(CBr)=O
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Name
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butanol acetic acid water
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Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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C(CCC)O.C(C)(=O)O.O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Upon completion, the reaction mixture was partitioned between water (600 ml) and ethyl acetate (600 ml)
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic phase was dried over magnesium sulfate
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Type
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CUSTOM
|
Details
|
evaporated to a volume of ˜10 ml
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Type
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CUSTOM
|
Details
|
precipitated with pet. ether
|
Type
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CUSTOM
|
Details
|
The two products were separated by column chromatography
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Type
|
CUSTOM
|
Details
|
The products were precipitated in pet. ether
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
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C(C1=CC=CC=C1)OC1=C2N=CN(C2=NC=N1)CC(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |